Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester
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Overview
Description
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties. It is widely used in agriculture, industry, and scientific research due to its reactivity and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester typically involves the reaction of diethyl phosphorochloridothioate with 2-pyridinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(C2H5O)2P(S)Cl+C5H4NOH→(C2H5O)2P(S)OC5H4N+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a model compound for studying phosphorothioate biochemistry.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes that contain active sites susceptible to phosphorylation. The phosphorothioate group interacts with the enzyme’s active site, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This mechanism is particularly relevant in the context of its use as a pesticide, where it targets specific enzymes in pests.
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Phosphorothioic acid, O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) ester.
Pyridafenthion: Phosphorothioic acid, O,O-diethyl ester, O-ester with 6-hydroxy-2-phenyl-3(2H)pyridazinone.
Etrimfos: Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester.
Uniqueness
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its effectiveness as a pesticide and its role in enzyme inhibition make it a valuable compound in various applications.
Biological Activity
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester, commonly known as chlorpyrifos, is an organophosphate pesticide widely used for agricultural purposes. Its biological activity primarily revolves around its mechanism of action as a neurotoxin, affecting the cholinergic system in both pests and humans. This article delves into the biological activity of chlorpyrifos, highlighting its effects on cholinesterase activity, neurotoxicity, and potential environmental impacts.
Chlorpyrifos acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, chlorpyrifos leads to an accumulation of ACh at synapses, resulting in prolonged stimulation of cholinergic receptors. This overstimulation can lead to various toxicological effects, including:
- Neuromuscular dysfunction
- Respiratory distress
- Cognitive impairments
Cholinesterase Inhibition
The primary biological activity associated with chlorpyrifos is its ability to inhibit cholinesterase enzymes. Studies have shown that exposure to chlorpyrifos can lead to significant reductions in plasma and erythrocyte cholinesterase activity.
Study Reference | Exposure Level | Cholinesterase Activity Reduction (%) |
---|---|---|
Nolan et al., 1984 | 0.5 mg/kg (oral) | <30% unchanged levels in blood |
Dow Chemical Company, 1972 | 5.0 mg/kg (dermal) | 13% of predose levels |
Eliason et al., 1969 | Field exposure | >50% reduction within 2 weeks |
Neurotoxicity and Delayed Effects
Chlorpyrifos has been linked to delayed neurotoxic effects through the inhibition of neuropathy target esterase (NTE). This enzyme is crucial for maintaining neuronal integrity, and its inhibition can lead to axonal degeneration in both the central and peripheral nervous systems.
- OPIDN (Organophosphate Induced Delayed Neurotoxicity) : Chlorpyrifos has been implicated in OPIDN, characterized by distal axonal degeneration. Research indicates that systemic inhibition of NTE by certain organophosphates can exacerbate neurodegenerative conditions such as Alzheimer's and Parkinson's diseases .
Case Studies
Several case studies have documented the effects of chlorpyrifos exposure:
- Occupational Exposure : Workers exposed to chlorpyrifos showed significant reductions in cholinesterase activity, with recovery observed after cessation of exposure .
- Animal Studies : In studies involving male Charles River Swiss mice, administration of chlorpyrifos resulted in moderate but transient depletion of hepatic glutathione and significant incorporation of radiolabeled compounds into hepatic RNA .
- Human Clinical Trials : In a clinical trial involving dermal exposure to chlorpyrifos, participants exhibited decreased plasma cholinesterase levels without significant adverse effects on erythrocyte cholinesterase activity .
Environmental Impact
Chlorpyrifos is known for its moderate bioaccumulation potential in aquatic organisms, with bioconcentration factors ranging from 1,000 to 2,000 . This raises concerns regarding its persistence in the environment and potential impacts on non-target species.
Properties
CAS No. |
32194-23-3 |
---|---|
Molecular Formula |
C9H14NO3PS |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
diethoxy-pyridin-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H14NO3PS/c1-3-11-14(15,12-4-2)13-9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
WJNSNWKHOLUBME-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=CC=N1 |
Origin of Product |
United States |
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